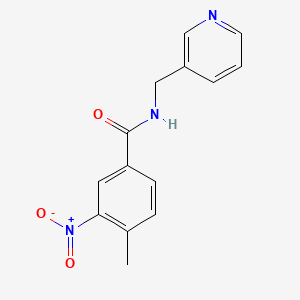

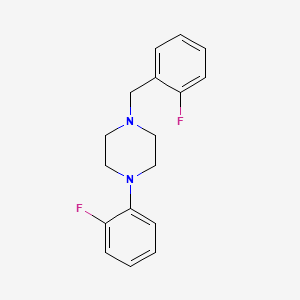

![molecular formula C13H8N2O2 B5636180 7-硝基苯并[f]喹啉](/img/structure/B5636180.png)

7-硝基苯并[f]喹啉

描述

7-nitrobenzo[f]quinoline is a nitrogenous organic compound that belongs to the class of quinolines, which are heterocyclic aromatic compounds. It is characterized by the presence of a nitro group (-NO2) attached to the benzo[f]quinoline structure. This compound is of interest due to its structural features and the potential for diverse chemical reactions and applications in materials science, pharmacology, and organic synthesis.

Synthesis Analysis

The synthesis of nitrobenzoquinoline derivatives often involves the functionalization of quinoline or its precursors with nitro groups. Methods can include direct nitration reactions or more complex synthetic routes involving the construction of the quinoline core followed by nitration. For example, quinoxalinediones possessing nitro groups have been synthesized and evaluated for their activity, indicating the feasibility of incorporating nitro functionalities into quinoline derivatives for specific biological activities (Ohmori et al., 1994).

Molecular Structure Analysis

The molecular structure of 7-nitrobenzo[f]quinoline includes a quinoline core with a nitro group at the 7-position. The presence of the nitro group significantly affects the electronic distribution within the molecule, influencing its chemical reactivity and physical properties. Studies involving similar compounds have shown that the nitro group can engage in hydrogen bonding and other non-covalent interactions, which can be crucial for the compound's behavior in various environments and its interactions with other molecules (Gotoh & Ishida, 2009).

Chemical Reactions and Properties

Nitrobenzoquinolines can undergo a variety of chemical reactions, including reduction of the nitro group to amino derivatives, nucleophilic substitution reactions, and coupling reactions. The nitro group's presence also allows for further functionalization and the synthesis of complex organic molecules. For instance, the synthesis of various heterocyclic scaffolds from nitro-substituted benzoic acids demonstrates the versatility of nitro compounds in organic synthesis (Křupková et al., 2013).

Physical Properties Analysis

The physical properties of 7-nitrobenzo[f]quinoline, such as melting point, boiling point, solubility, and crystal structure, are influenced by the molecular structure and the presence of the nitro group. The nitro group contributes to the compound's polarity, potentially affecting its solubility in various solvents and its phase behavior. Studies on similar compounds can provide insights into how nitro substitutions influence these properties (Selvakumar et al., 2014).

Chemical Properties Analysis

The chemical properties of 7-nitrobenzo[f]quinoline, including reactivity towards various reagents, stability under different conditions, and the ability to participate in chemical reactions, are crucial for its applications. The nitro group makes the compound a candidate for selective reactions, such as reduction to amino derivatives or participation in cycloaddition reactions. Research on nitrobenzoquinolines and related compounds highlights the impact of the nitro group on the chemical behavior of these molecules (Belyaeva et al., 2018).

科学研究应用

氢键结构

对喹啉的异构化合物(包括具有氯代和硝基取代的苯甲酸)的研究揭示了对其氢键结构的详细见解。这些研究重点在于了解吡啶 N 原子和各种化合物中的羧基 O 原子之间的短氢键,这在化学反应和分子组装中至关重要 (Gotoh & Ishida, 2009).

芳香族羧酸相互作用

喹啉-8-醇(氧嘌呤)与硝基取代的芳香族羧酸的相互作用已被探索用于合成质子转移化合物。这些研究对于理解氢键相互作用和各种化合物中链状聚合物结构的形成具有重要意义 (Smith, Wermuth, & White, 2001).

抗增殖测试

已合成并测试了拉克西米宁和相关的氧代异阿扑啡,包括硝基前体,以针对人肿瘤细胞系进行抗增殖活性。这项研究提供了对这些化合物在癌症治疗中的潜在治疗应用的见解 (Castro-Castillo et al., 2010).

激发态质子转移

已经对硝基取代的 10-羟基苯并[h]喹啉中激发态分子内质子转移 (ESIPT) 的动力学进行了研究。这些研究对于了解这些化合物的物理光学性质至关重要,这些性质可应用于光子和电子器件 (Marciniak et al., 2017).

基于唑-喹啉的荧光团

已经对基于唑-喹啉的荧光团,特别是它们的合成和物理光学性质进行了研究。这项研究对于开发具有潜在应用于基于荧光的技术的新材料具有重要意义 (Padalkar & Sekar, 2014).

属性

IUPAC Name |

7-nitrobenzo[f]quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-15(17)13-5-1-3-9-10-4-2-8-14-12(10)7-6-11(9)13/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXVWLQKOFVEEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C=CC=N3)C(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320044 | |

| Record name | 7-nitrobenzo[f]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670506 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-Nitrobenzo[f]quinoline | |

CAS RN |

186268-25-7 | |

| Record name | 7-nitrobenzo[f]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5636109.png)

![2-[(2-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5636119.png)

![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5636139.png)

![2-(1H-benzimidazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5636155.png)

![9-(2,6-dimethoxybenzoyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5636173.png)

![3-(3-fluorophenyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide](/img/structure/B5636187.png)

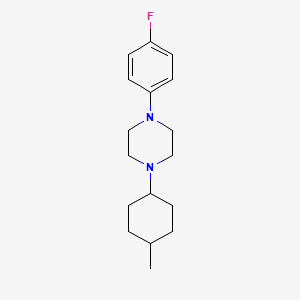

![6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine](/img/structure/B5636193.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5636197.png)